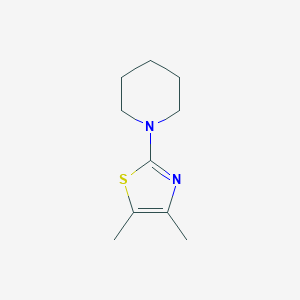
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester is an organic compound with the molecular formula C5H11NO5P. It is a derivative of phosphonic acid and is characterized by the presence of an amino group, a dimethoxyphosphoryl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(dimethoxyphosphoryl)acetate. This reaction is catalyzed by a sub-stoichiometric amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions .
Industrial Production Methods
Industrial production of methyl amino(dimethoxyphosphoryl)acetate typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted amino compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl amino(dimethoxyphosphoryl)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The specific pathways involved depend on the nature of the target molecules and the reaction environment .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but lacks the amino group.
Methyl 2-(dimethoxyphosphoryl)acetate: Similar but without the amino group.
Methyl 2-acetylamino-2-(dimethoxyphosphoryl)acetate: Contains an acetylamino group instead of an amino group.
Uniqueness
amino-(dimethoxy-phosphoryl)-acetic acid methyl ester is unique due to the presence of both an amino group and a dimethoxyphosphoryl group. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C5H12NO5P |
|---|---|
Peso molecular |
197.13 g/mol |
Nombre IUPAC |
methyl 2-amino-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C5H12NO5P/c1-9-5(7)4(6)12(8,10-2)11-3/h4H,6H2,1-3H3 |
Clave InChI |
LMYHMXOWYQNKSD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(N)P(=O)(OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8715737.png)



![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)








![Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8715831.png)
